molecular formula C17H10ClF3N2OS2 B12264641 1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B12264641
M. Wt: 414.9 g/mol
InChI Key: XNEOIHPIPXSFLU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde and appropriate amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.

    Coupling with 4-Chlorophenyl Group: The final step involves coupling the synthesized pyrimidine derivative with 4-chlorophenyl ethanone using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.

    Biological Research: The compound is used to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-methylpyrimidin-2-yl]sulfanyl}ethanone
  • 1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanone

Uniqueness

1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and materials science applications.

Properties

Molecular Formula

C17H10ClF3N2OS2

Molecular Weight

414.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C17H10ClF3N2OS2/c18-11-5-3-10(4-6-11)13(24)9-26-16-22-12(14-2-1-7-25-14)8-15(23-16)17(19,20)21/h1-8H,9H2

InChI Key

XNEOIHPIPXSFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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